3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride
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Overview
Description
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14N2O3·HCl It is known for its unique structure, which includes a nitrophenoxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce a nitro group at the 4-position, forming 3-methyl-4-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropan-1-amine under basic conditions to form 3-(3-methyl-4-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(3-methyl-4-aminophenoxy)propan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenoxy)propan-1-amine
- 3-(3-methyl-4-aminophenoxy)propan-1-amine
- 3-(3-methyl-4-nitrophenoxy)butan-1-amine
Uniqueness
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-7-9(15-6-2-5-11)3-4-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCHDZICOORRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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